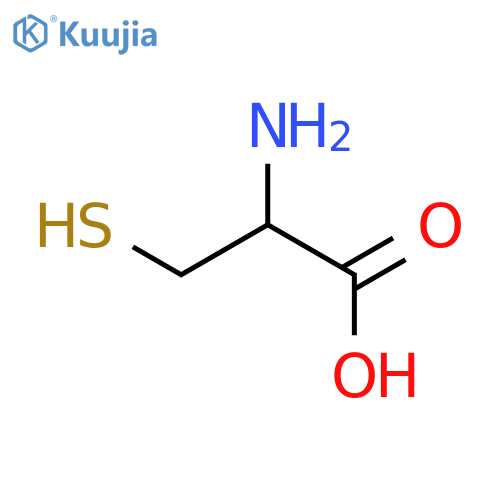Cas no 3374-22-9 (2-Amino-3-mercaptopropanoic acid)

3374-22-9 structure
商品名:2-Amino-3-mercaptopropanoic acid
2-Amino-3-mercaptopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-mercaptopropanoic acid
- DL-2-Amino-3-mercaptopropionic acid
- (+/-)-2-AMINO-3-MERCAPTOPROPIONIC ACID
- 2-Amino-3-mercaptopropionic acid
- 2-amino-3-sulfanylpropanoic acid
- Cysteine
- DL-Cysteine
- 2-amino-3-sulfopropionic acid
- EINECS 222-160-2
- H-DL-Cys-OH
- DL-Cysteine,96%
-
- MDL: MFCD00064552
- インチ: 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
- InChIKey: XUJNEKJLAYXESH-UHFFFAOYSA-N
- ほほえんだ: C(C(C(=O)O)N)S
計算された属性
- せいみつぶんしりょう: 121.02000
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.197 (estimate)
- ゆうかいてん: 225 °C (dec.) (lit.)
- ふってん: 293.9℃/760mmHg
- 屈折率: 1.5130 (estimate)
- すいようせい: Soluble in water (partly), 1 N HCl (25 mg/ml), ethanol, and acetic acid. Insoluble in acetone.
- あんていせい: Stable. Incompatible with strong oxidizing agents,
- PSA: 102.12000
- LogP: 0.02840
- ようかいせい: 未確定
- かんど: 光に敏感
2-Amino-3-mercaptopropanoic acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P301+P312+P330-P303+P361+P353-P304+P340+P310-P305+P351+P338
- 危険物輸送番号:UN 2923 6.1(8) / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 11-22-35
- セキュリティの説明: S26; S36/37/39
- 福カードFコード:8-10-23
- RTECS番号:HA1595000
-
危険物標識:


- リスク用語:R20/21/22
2-Amino-3-mercaptopropanoic acid 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Amino-3-mercaptopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 443540-5G |
Cysteine, 98% |
3374-22-9 | 98% | 5G |
¥ 198 | 2022-04-26 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682679543-25g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | 97% | 25g |
¥ 197.6 | 2024-07-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009625-25g |
6-Chloro-5-fluoroisatin |
3374-22-9 | ≥95% | 25g |
¥125.0 | 2023-09-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56126-100g |
DL-Cysteine, 96% |
3374-22-9 | 96% | 100g |
¥7597.00 | 2023-02-27 | |
| Life Chemicals | F1652-0636-1g |
cysteine |
3374-22-9 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D98450-25g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | BR,98% | 25g |
¥189.0 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D805179-25g |
DL-Cysteine |
3374-22-9 | 97% | 25g |
¥246.00 | 2022-01-14 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BC3241-100g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | ≥98% | 100g |
¥580元 | 2023-09-15 | |
| Apollo Scientific | OR480429-25g |
2-Amino-3-sulfanyl-propanoic acid hydrochloride |
3374-22-9 | 95 | 25g |
£216.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CV437-5g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | 98% | 5g |
¥42.0 | 2022-03-01 |
2-Amino-3-mercaptopropanoic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3374-22-9)2-Amino-3-mercaptopropanoicacid
注文番号:LE14899
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
2-Amino-3-mercaptopropanoic acid 関連文献
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
4. Book reviews
3374-22-9 (2-Amino-3-mercaptopropanoic acid) 関連製品
- 4371-52-2((2R)-2-Ammonio-3-Mercaptopropanoate)
- 921-01-7(D-Cysteine)
- 224054-24-4(L-Cysteine-1-13C)
- 52-90-4(L-Cysteine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3374-22-9)2-Amino-3-mercaptopropanoic acid

清らかである:99%
はかる:500g
価格 ($):364.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:3374-22-9)DL-Cysteine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




